3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyrazine: is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves the bromination of a triazolopyrazine precursor. One common method includes the reaction of 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, such as amines, thiols, and alcohols, to form a variety of derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the triazolopyrazine ring can lead to the formation of partially or fully saturated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents.
Major Products Formed: The major products formed from these reactions include various substituted triazolopyrazine derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
Chemistry: 3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyrazine serves as a versatile building block for the synthesis of complex molecules.
Biology: In biological research, this compound is used to study the structure-activity relationships of triazolopyrazine derivatives. It has shown potential as an inhibitor of various enzymes and receptors, contributing to the development of new therapeutic agents .
Medicine: The compound has been investigated for its anticancer, antimicrobial, and antiviral activities. Its derivatives have shown promising results in preclinical studies, making it a potential candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications in material science and chemical engineering .
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. Additionally, it can bind to DNA and RNA, interfering with the replication and transcription processes .
Molecular Targets and Pathways:
Comparison with Similar Compounds
- 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
- 3-(Iodomethyl)-[1,2,4]triazolo[4,3-a]pyrazine
- 3-(Hydroxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Comparison: Compared to its analogs, 3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyrazine exhibits unique reactivity due to the presence of the bromomethyl group. This group enhances its ability to undergo substitution reactions, making it a more versatile intermediate for the synthesis of diverse derivatives. Additionally, the bromomethyl group can influence the compound’s biological activity, potentially leading to improved therapeutic properties .
Properties
Molecular Formula |
C6H5BrN4 |
---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C6H5BrN4/c7-3-5-9-10-6-4-8-1-2-11(5)6/h1-2,4H,3H2 |
InChI Key |
QIJXIBMAJNPPHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=C2CBr)C=N1 |
Origin of Product |
United States |
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